Kryptofix(R) 211

Overview

Description

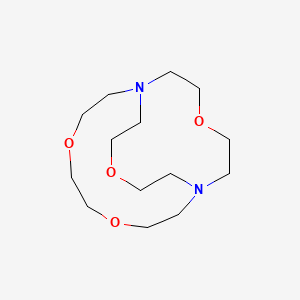

Kryptofix® 211, also known as 4,7,13,18-tetraoxa-1,10-diazabicyclo[8.5.5]eicosane, is a cryptand compound widely used in various scientific fields. It is a macrocyclic ligand that forms stable complexes with metal ions, particularly alkali and alkaline earth metals. This property makes it valuable in applications such as phase-transfer catalysis and radiopharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Kryptofix® 211 is synthesized through a multi-step process involving the reaction of ethylene glycol with ethylenediamine. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired macrocyclic structure .

Industrial Production Methods

In industrial settings, the production of Kryptofix® 211 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization and chromatography to obtain high-purity Kryptofix® 211 suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Kryptofix® 211 undergoes several types of chemical reactions, including:

Complexation Reactions: Forms stable complexes with metal ions.

Substitution Reactions: Involves the replacement of ligands in the complex.

Oxidation and Reduction Reactions: Alters the oxidation state of the metal ion within the complex.

Common Reagents and Conditions

Common reagents used in reactions involving Kryptofix® 211 include metal salts, solvents like acetonitrile, and various oxidizing or reducing agents. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving Kryptofix® 211 are metal-ion complexes. These complexes are often used in further applications, such as catalysis or radiopharmaceuticals .

Scientific Research Applications

Kryptofix® 211 has a wide range of scientific research applications, including:

Chemistry: Used as a phase-transfer catalyst to facilitate reactions between different phases.

Biology: Employed in the study of ion transport and membrane biology.

Medicine: Utilized in the synthesis of radiopharmaceuticals for diagnostic imaging.

Industry: Applied in the production of high-purity chemicals and materials

Mechanism of Action

The mechanism by which Kryptofix® 211 exerts its effects involves the formation of stable complexes with metal ions. The macrocyclic structure of Kryptofix® 211 provides a cavity that can encapsulate metal ions, stabilizing them and facilitating their transport and reactivity. This property is particularly useful in phase-transfer catalysis and radiopharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Kryptofix® 221: Another cryptand compound with a similar macrocyclic structure but different cavity size and binding properties.

Kryptofix® 222: Known for its high affinity for potassium ions and used in similar applications as Kryptofix® 211

Uniqueness

Kryptofix® 211 is unique due to its specific cavity size and binding properties, making it particularly effective for certain metal ions. Its versatility in forming stable complexes with a variety of metal ions sets it apart from other cryptand compounds .

Biological Activity

Kryptofix® 211 is a member of the cryptand family, specifically designed for use in radiopharmaceutical applications. Its primary role is as a ligand in the coordination chemistry of radionuclides, particularly in the field of targeted alpha therapy (TAT). This article explores the biological activity of Kryptofix® 211, including its chemical properties, mechanisms of action, and its implications in medical applications.

Kryptofix® 211 is a cryptand that features a three-dimensional structure capable of encapsulating cations, particularly alkaline earth metals and certain transition metals. Its chemical structure allows it to form stable complexes with various radionuclides, enhancing their therapeutic efficacy.

- Molecular Formula : C₁₄H₁₈N₄O₄

- Molecular Weight : 306.32 g/mol

The biological activity of Kryptofix® 211 primarily stems from its ability to form stable complexes with radionuclides, which can then be targeted to specific tissues or tumors. This targeting is crucial for minimizing damage to healthy tissues while maximizing the therapeutic effects on cancer cells.

- Radionuclide Chelation : Kryptofix® 211 effectively chelates radionuclides such as ^211At and ^225Ac, allowing for their safe transport in biological systems.

- Targeted Delivery : The complex formed with Kryptofix® 211 can be conjugated to biomolecules (e.g., antibodies or peptides) that specifically bind to cancer cell markers, facilitating targeted delivery.

- Alpha Emission : Once localized at the tumor site, the alpha particles emitted by the radionuclides induce significant DNA damage in cancer cells, leading to cell death.

Biological Activity Data

Recent studies have evaluated the biological activity of compounds chelated with Kryptofix® 211. The following table summarizes key findings from various research studies:

Case Studies

- Case Study: ^211At-labeled Antibody Therapy

- Case Study: ^225Ac-DOTATOC for Neuroendocrine Tumors

Properties

IUPAC Name |

4,7,13,18-tetraoxa-1,10-diazabicyclo[8.5.5]icosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O4/c1-7-17-9-3-16-4-10-18-8-2-15(1)5-11-19-13-14-20-12-6-16/h1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNQVIZBPSRXAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN2CCOCCN1CCOCCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185180 | |

| Record name | Cryptating agent 211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31250-06-3 | |

| Record name | 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]eicosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31250-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cryptating agent 211 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031250063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryptating agent 211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7,13,18-tetraoxa-1,10-diazabicyclo[8.5.5]icosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]icosane influence its ability to bind sodium ions?

A1: 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]icosane possesses a cage-like structure formed by three interconnected rings containing oxygen and nitrogen atoms. These heteroatoms act as binding sites for metal ions like sodium. X-ray crystallography studies demonstrate that the sodium ion sits slightly above the plane formed by the three oxygen atoms of one of the 15-membered rings in what is termed an "exclusive" conformation [, ]. This specific binding mode is influenced by the size and arrangement of the binding sites within the cryptand's cavity.

Q2: How does the binding of lithium and sodium ions to 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]icosane and its analog 4,7,13-Trioxa-1,10-diazabicyclo[8.5.5]icosane differ in solution?

A2: While both cryptands can complex lithium and sodium ions, their binding behaviors differ. ¹³C NMR spectroscopy suggests that lithium ions adopt an "inclusive" conformation within the cavity of both cryptands in solution [, ]. In contrast, sodium ions maintain the "exclusive" conformation observed in the solid state for both cryptands. This difference in binding modes likely stems from the smaller ionic radius of lithium, allowing it to fit more centrally within the cryptand cavity.

Q3: How do the kinetic properties of sodium complexes with 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]icosane and 4,7,13-Trioxa-1,10-diazabicyclo[8.5.5]icosane compare?

A3: Sodium dissociation rates, measured using ²³Na NMR, reveal that the sodium complex with 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]icosane is significantly more stable than its counterpart with 4,7,13-Trioxa-1,10-diazabicyclo[8.5.5]icosane []. The presence of an additional oxygen atom in 4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]icosane likely contributes to stronger electrostatic interactions with the sodium ion, resulting in slower dissociation kinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.